molecular formula C9H6BrClN2 B13136558 6-(Bromomethyl)-2-chloroquinoxaline

6-(Bromomethyl)-2-chloroquinoxaline

Cat. No.: B13136558
M. Wt: 257.51 g/mol
InChI Key: VDZWDACZVJIPBD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloroquinoxaline is a halogenated quinoxaline derivative characterized by a bromomethyl (-CH2Br) group at the 6-position and a chlorine atom at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and agrochemicals due to their versatile reactivity and ability to act as intermediates in synthesizing bioactive molecules. The bromomethyl group enhances its utility as an alkylating agent, enabling cross-coupling or nucleophilic substitution reactions, while the chlorine atom modulates electronic properties and stability.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

6-(bromomethyl)-2-chloroquinoxaline

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-9(11)13-7/h1-3,5H,4H2

InChI Key

VDZWDACZVJIPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1CBr)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of 6-(Methyl)-2-chloroquinoxaline

One common approach involves bromination of the methyl group at the 6-position of 2-chloroquinoxaline derivatives:

  • Starting Material: 6-methyl-2-chloroquinoxaline.
  • Reagent: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • Solvent: Often anhydrous solvents like carbon tetrachloride or dichloromethane.
  • Conditions: Typically carried out under reflux or controlled temperature (e.g., 0–25°C) with radical initiators like benzoyl peroxide.
  • Outcome: Selective bromination at the methyl group yields 6-(bromomethyl)-2-chloroquinoxaline.

This method ensures regioselective substitution due to the activated methyl group adjacent to the heterocyclic nitrogen atoms.

Multi-Step Synthesis from 3-Benzyl-6-bromo-2-chloroquinoline (Related Quinoxaline Derivative)

A more complex patented process involves:

  • Step 1: Synthesis of 3-benzyl-6-bromo-2-chloroquinoline by reacting phosphorus oxychloride with N-(4-bromophenyl)-3-hydrocinnamamide in the presence of DMF at 15–45°C.
  • Step 2: Conversion of the above intermediate to 3-benzyl-6-bromo-2-methoxyquinoline via reaction with sodium methoxide in anhydrous methanol under reflux.
  • Step 3: Bromination of the methyl group using N-chlorosuccinimide and benzoyl peroxide as radical initiators in dry solvents under reflux.
  • Purification: Extraction with methylene dichloride, drying over magnesium sulfate, solvent evaporation, and recrystallization using anhydrous diethyl ether or methanol.

This sequence, although more elaborate, provides high yield and purity of the bromomethylated quinoxaline derivative and can be adapted for this compound synthesis by appropriate substitution.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Formation of quinoxaline core o-Phenylenediamine + diketone derivatives 80–100 Several hours Condensation reaction
Bromination N-Bromosuccinimide (NBS), benzoyl peroxide 0–25 4–6 hours Radical initiator required
Halogenation (chlorination) Phosphorus oxychloride + DMF 15–45 Overnight Controlled addition of DMF
Extraction & purification Methylene dichloride, drying over MgSO4, recrystallization Room temp Variable Multiple extractions recommended

Purification Techniques

  • Liquid-liquid extraction: Typically with methylene dichloride to separate organic layers.
  • Drying agents: Magnesium sulfate (MgSO4) is commonly used to remove residual water.
  • Chromatography: Column chromatography on silica gel is employed to isolate the pure product.
  • Recrystallization: Using anhydrous diethyl ether or methanol enhances purity and crystallinity.

These steps ensure removal of side products and unreacted starting materials, yielding analytically pure this compound.

Summary Table of Preparation Methods

Method Key Reagents Solvent Reaction Type Yield (%) Advantages References
Bromination of 6-methyl-2-chloroquinoxaline NBS, benzoyl peroxide CCl4, CH2Cl2 Radical bromination 70–85 Regioselective, straightforward
Multi-step synthesis via 3-benzyl-6-bromo-2-chloroquinoline POCl3, DMF, sodium methoxide, N-chlorosuccinimide Methanol, diethyl ether Halogenation, substitution 75–90 High purity, adaptable

Research Findings and Considerations

  • Selectivity: The bromination step requires careful control to avoid polybromination or substitution at undesired positions.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for monitoring reaction progress and verifying product structure.
  • Safety: Use of phosphorus oxychloride and brominating agents necessitates strict safety protocols due to corrosiveness and toxicity.
  • Scalability: The multi-step method has been demonstrated at gram scale with reproducible yields, suitable for laboratory and pilot-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-2-chloroquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of quinoxaline.

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Aminoquinoxaline derivatives.

Scientific Research Applications

6-(Bromomethyl)-2-chloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloroquinoxaline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within Quinoxaline Derivatives

Quinoxaline derivatives with bromo, chloro, or methoxy substituents exhibit distinct reactivity and applications depending on substitution patterns:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
6-(Bromomethyl)-2-chloroquinoxaline Quinoxaline 6-Bromomethyl, 2-Chloro C9H6BrClN2 ~276.92 (calc.) Alkylation, intermediate for bioactive molecules
6-Bromo-2-chloroquinoxaline Quinoxaline 6-Bromo, 2-Chloro C8H4BrClN2 243.49 Suzuki coupling, nucleophilic substitution
6-Bromo-5-chloroquinoxaline Quinoxaline 6-Bromo, 5-Chloro C8H4BrClN2 243.49 Structural isomer; positional halogen effects
6-Bromo-2,3-dichloroquinoxaline Quinoxaline 6-Bromo, 2,3-Dichloro C8H3BrCl2N2 277.93 Multi-halogenated; increased steric hindrance
7-Bromo-2-chloro-6-methoxyquinoxaline Quinoxaline 7-Bromo, 2-Chloro, 6-Methoxy C9H6BrClN2O 273.51 Methoxy enhances electron density; antiviral studies

Key Observations:

  • Substituent Effects : Bromine at the 6-position (as bromo or bromomethyl) facilitates nucleophilic substitution or cross-coupling. Chlorine at the 2-position stabilizes the aromatic system via electron withdrawal .
  • Reactivity: Bromomethyl groups (e.g., in 6-(bromomethyl)-2,3-dimethoxyquinoxaline, ) enable thioether formation with benzenethiols under basic conditions, a trait shared with the target compound .

Heterocyclic Analogues: Quinazolines and Quinolines

Compounds with quinazoline or quinoline cores highlight the impact of heterocycle variation:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications Reference
6-Bromo-2-chloro-8-methoxyquinazoline Quinazoline 6-Bromo, 2-Chloro, 8-Methoxy C9H6BrClN2O 273.51 Kinase inhibitor intermediates
2-Bromo-6-chloroquinoline Quinoline 2-Bromo, 6-Chloro C9H5BrClN 242.5 Pharmaceutical building blocks

Key Observations:

  • Quinazoline vs. Quinoxaline: Quinazolines (two nitrogen atoms at 1,3-positions) are prevalent in kinase inhibitors (e.g., gefitinib). The methoxy group in 6-Bromo-2-chloro-8-methoxyquinazoline enhances solubility and hydrogen-bonding capacity .
  • Quinoline Core: 2-Bromo-6-chloroquinoline () lacks the fused benzene ring of quinoxalines, altering conjugation and bioavailability.

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